D-Glyceraldehyde-1,2,3-13C3

Overview

Description

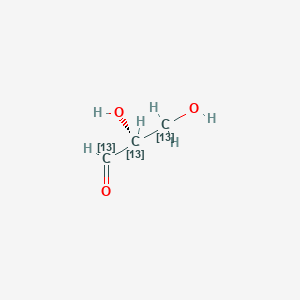

D-Glyceraldehyde-1,2,3-13C3 is a labeled compound used in various scientific research applications. The compound is a derivative of glyceraldehyde, where the carbon atoms are isotopically labeled with carbon-13. This labeling allows for detailed studies in metabolic pathways and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glyceraldehyde-1,2,3-13C3 typically involves the isotopic labeling of glyceraldehyde. One common method is the oxidation of isotopically labeled glycerol. The reaction conditions often include the use of mild oxidizing agents to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound is usually carried out in specialized facilities. These facilities use advanced techniques to incorporate carbon-13 into the molecular structure. The process involves multiple steps, including the synthesis of labeled precursors and their subsequent conversion into the desired compound.

Chemical Reactions Analysis

Types of Reactions

D-Glyceraldehyde-1,2,3-13C3 can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form (2R)-2,3-Dihydroxypropanoic acid.

Reduction: Reduction of the aldehyde group can yield (2R)-2,3-Dihydroxypropanol.

Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like tosyl chloride (TsCl) for the formation of tosylates, which can then undergo nucleophilic substitution.

Major Products Formed

Oxidation: (2R)-2,3-Dihydroxypropanoic acid.

Reduction: (2R)-2,3-Dihydroxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

D-Glyceraldehyde-1,2,3-13C3 is used in a wide range of scientific research applications, including:

Chemistry: Studying reaction mechanisms and pathways using isotopic labeling.

Biology: Investigating metabolic pathways and enzyme activities.

Medicine: Researching disease mechanisms and potential therapeutic targets.

Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-Glyceraldehyde-1,2,3-13C3 depends on its specific application. In biochemical studies, the compound can act as a substrate for various enzymes, allowing researchers to trace metabolic pathways. The carbon-13 labeling provides a way to track the compound’s transformation and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Glyceraldehyde: The non-labeled version of D-Glyceraldehyde-1,2,3-13C3.

Dihydroxyacetone: Another simple sugar derivative with similar chemical properties.

Glycerol: The reduced form of glyceraldehyde, commonly used in various industrial applications.

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 labels provide a way to trace the compound’s fate in complex biochemical systems, making it a valuable tool for researchers.

Biological Activity

D-Glyceraldehyde-1,2,3-13C3 is a carbon-13 isotopically labeled derivative of glyceraldehyde, which plays a significant role in various biochemical and metabolic studies. This compound is utilized primarily for tracing metabolic pathways due to its unique labeling, allowing researchers to monitor its transformation and interactions within biological systems. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

Overview of this compound

D-Glyceraldehyde is the simplest aldose and serves as a crucial intermediate in several metabolic pathways, including glycolysis and the pentose phosphate pathway. The introduction of carbon-13 labeling enables detailed investigations into metabolic fluxes and enzyme activities.

The mechanism of action for this compound varies based on its application. In biochemical studies, it acts as a substrate for various enzymes, facilitating the exploration of metabolic pathways. The carbon-13 label allows scientists to track the compound's transformation and interactions at a molecular level.

Metabolic Pathways

This compound has been shown to participate in several key metabolic processes:

- Glycolysis : It can be converted into dihydroxyacetone phosphate (DHAP), an important intermediate in glycolysis.

- Glyceroneogenesis : This process involves the synthesis of glycerol from non-carbohydrate precursors and is critical for lipid metabolism.

Case Studies

-

Proteomic Investigation of Glyceraldehyde-Derived AGEs :

- A study investigated the formation of advanced glycation end products (AGEs) from glyceraldehyde in pancreatic cells. The results indicated that treatment with D-Glyceraldehyde led to increased glycation adducts in normal pancreatic ductal epithelial (HPDE) cells compared to cancer cells (PANC-1 and MIA PaCa-2). The study highlighted that HPDE cells exhibited significant cytotoxicity at higher concentrations (4 mM) due to increased oxidative stress and LDH release .

- Metabolic Flux Analysis :

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Glycolytic Intermediate | Serves as a precursor to DHAP in glycolysis |

| Formation of AGEs | Contributes to protein glycation processes leading to disease mechanisms |

| Metabolic Flux Tracing | Used in 13C-MFA to analyze metabolic pathways in various organisms |

Table 2: Case Study Findings on Cytotoxicity

| Cell Type | Concentration (mM) | Cell Viability (%) | LDH Release (%) |

|---|---|---|---|

| HPDE | 4 | ~60 | 64 |

| PANC-1 | 4 | ~115 | 20 |

| MIA PaCa-2 | 4 | ~100 | 30 |

Properties

IUPAC Name |

(2S)-2,3-dihydroxy(1,2,3-13C3)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-NOJZMAGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13CH]=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.